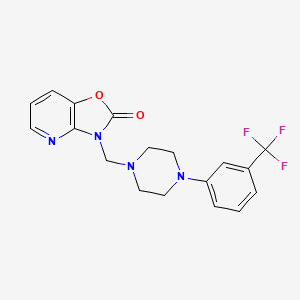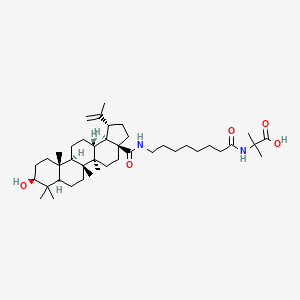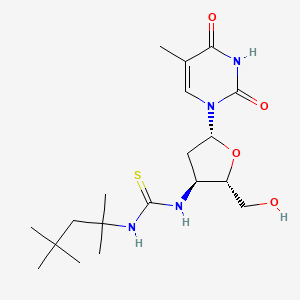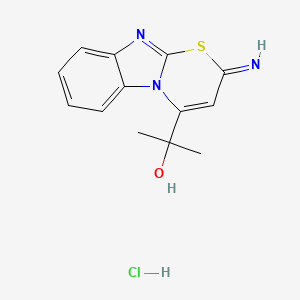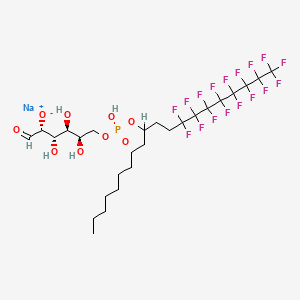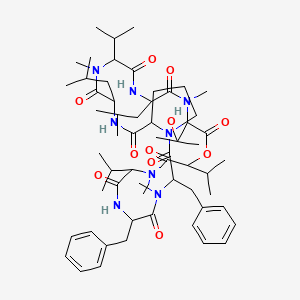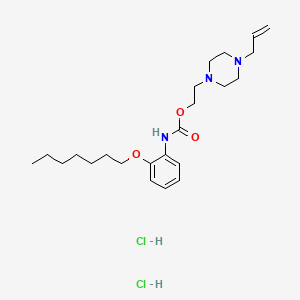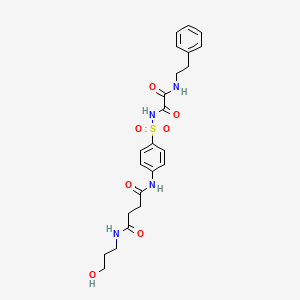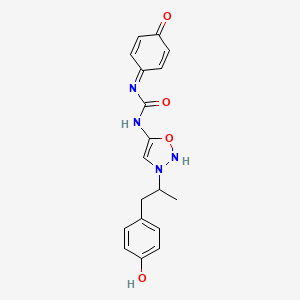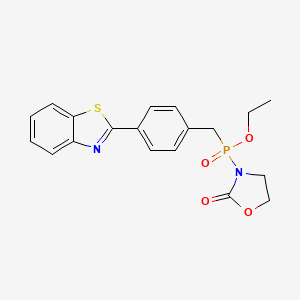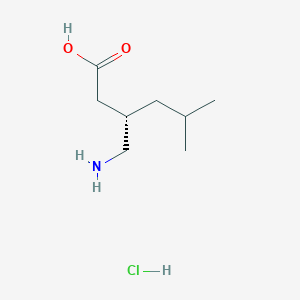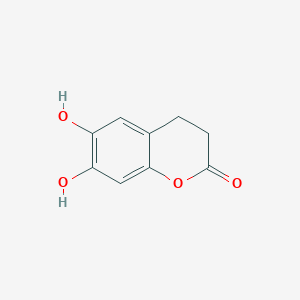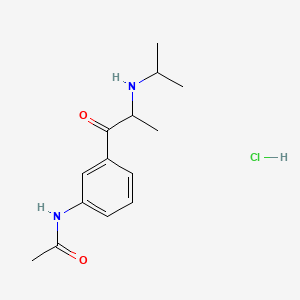
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
科学的研究の応用
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds, such as:
Acetamide: A simple amide derived from acetic acid.
N-phenylacetamide: An acetamide with a phenyl group attached to the nitrogen atom.
N-methylacetamide: An acetamide with a methyl group attached to the nitrogen atom.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
特性
CAS番号 |
97111-14-3 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |
InChIキー |
NWLVTWXMLSWPFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


